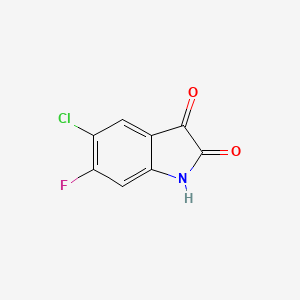

5-Chloro-6-fluoroindoline-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

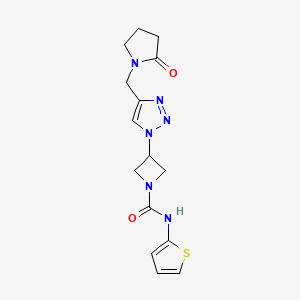

5-Chloro-6-fluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3ClFNO2 . It has a molecular weight of 199.57 .

Synthesis Analysis

A paper published in Chemistry Africa describes a microwave-assisted synthesis of novel fluorinated indole derivatives . The reaction of 5-fluoroindoline-2,3-dione with various anilines was conducted using readily available substrates within short periods of 9–15 minutes under microwave irradiation . This approach exploits the synthetic potential of microwave irradiation and copper dipyridine dichloride (CuPy2Cl2) combination .Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

The reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation resulted in the formation of novel fluorinated indole derivatives . The reaction could be conducted using readily available substrates within short periods of 9–15 minutes under microwave irradiation .Applications De Recherche Scientifique

Protein Binding and Pharmacokinetics

A study on a structurally similar compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, explored its interaction with bovine serum albumin (BSA), indicating its potential for pharmacokinetic and pharmacodynamic exploration. The binding to BSA was characterized by static quenching, suggesting a stable complex formation that could influence the compound's bioavailability and distribution (Alanazi et al., 2018).

Herbicidal Activities

Research into N-phenyl phthalimides, including compounds structurally related to 5-Chloro-6-fluoroindoline-2,3-dione, has highlighted their effectiveness as protoporphyrinogen oxidase inhibitors with promising herbicidal properties. These compounds demonstrate significant potential in agricultural applications, particularly in controlling resistant weeds (Gao et al., 2019).

Fluorescent Sensing

A novel application of this compound derivatives involves their use in fluorescent sensing. The structurally related compound, 2,2′-(3,3′-azanediylbis(propane-3,1-diyl))diisoindoline-1,3-dione, was utilized in a highly selective sensor for Hg2+/Cr3+ ions, demonstrating the potential of such compounds in environmental monitoring and analytical chemistry (Das et al., 2012).

Microwave-Assisted Synthesis

The adaptability of this compound for synthetic chemistry is evident from a study on the microwave-assisted synthesis of novel fluorinated indole derivatives. This process showcases the compound's utility in creating fluorine-incorporated molecules, which are of great interest due to their enhanced reactivity, selectivity, and biological activity (Shaikh et al., 2018).

Orientations Futures

Fluorinated indoles have received considerable attention because the incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity . The microwave-assisted synthesis of novel fluorinated indole derivatives offers many advantages such as full reaction control, excellent product yields, shorter reaction time, eco-friendly procedure, and rapid feedback . This suggests that the study and application of 5-Chloro-6-fluoroindoline-2,3-dione and similar compounds have promising future directions in the field of synthetic organic chemistry .

Mécanisme D'action

Target of Action

The primary targets of 5-Chloro-6-fluoroindoline-2,3-dione It is known that indole derivatives, which include this compound, have a broad range of biological activities and can interact with multiple receptors .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets in a variety of ways, influencing reactivity, selectivity, and biological activity .

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological pathways, contributing to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is known that the properties of fluorine atoms, such as high electronegativity and relatively close size to a hydrogen atom, can influence the pharmacokinetics of fluorine-containing compounds .

Result of Action

The specific molecular and cellular effects of This compound Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound should be stored in a tightly closed container in a dry place .

Propriétés

IUPAC Name |

5-chloro-6-fluoro-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQDDOVGRLCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)F)NC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,3-Dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2708406.png)

![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2708408.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2708412.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2708413.png)

![(3As,7aR)-3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B2708414.png)

![N-(1-cyanocyclopentyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2708415.png)

![1-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B2708416.png)

![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2708418.png)

![Tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2708422.png)